molecular formula C23H17ClFN3O2 B2519252 N-(3-chloro-4-fluorophenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide CAS No. 899723-74-1

N-(3-chloro-4-fluorophenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide

Cat. No. B2519252
CAS RN: 899723-74-1
M. Wt: 421.86
InChI Key: HJSWZRXJABHXJC-UHFFFAOYSA-N
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Description

The compound N-(3-chloro-4-fluorophenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide is a chemical entity that appears to be structurally related to a class of substances with potential anxiolytic properties. These substances are characterized by their interaction with the central benzodiazepine receptor, which is a common target for drugs used to treat anxiety disorders. The compound is likely to possess similar pharmacological properties due to its structural features, which include a benzodiazepine core and a substituted phenyl group.

Synthesis Analysis

The synthesis of related compounds has been described in the literature, where a series of N-substituted 2-hydroxy and 2-oxo-2-(phen-1-ylpyrrol-2-yl)acetamides were synthesized . Although the exact synthesis of N-(3-chloro-4-fluorophenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide is not detailed, it can be inferred that similar synthetic routes could be employed, involving the formation of the acetamide linkage and the introduction of the benzodiazepine moiety.

Molecular Structure Analysis

The molecular structure of a closely related compound, N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide, has been analyzed, revealing specific dihedral angles between the acetamide group and the chlorofluoro-substituted benzene ring, as well as between the acetamide group and the phenyl rings . These structural details are crucial as they can influence the compound's binding affinity and efficacy at the benzodiazepine receptor.

Chemical Reactions Analysis

While the specific chemical reactions involving N-(3-chloro-4-fluorophenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide are not provided, the compound's structure suggests that it may participate in reactions typical for acetamides and benzodiazepines. This includes potential N-H...O hydrogen bonding, which could be relevant in its interaction with biological targets or in the formation of crystal structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not explicitly detailed in the provided data. However, based on the structure and the known properties of similar compounds, it can be anticipated that the compound would exhibit properties consistent with aromatic acetamides. This includes the potential for hydrogen bonding, as evidenced by the related compound's crystal packing, which is stabilized by N-H...O hydrogen bonds and weak C-H...O intermolecular interactions . These interactions could affect the solubility, melting point, and overall stability of the compound.

Scientific Research Applications

Synthesis and Applications in Anti-Inflammatory Activity

Synthesis of Novel Derivatives A study by (Sunder & Maleraju, 2013) explored the synthesis of eight derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide. These derivatives were confirmed through NMR, IR, and Mass spectra and were tested for anti-inflammatory activity.

Synthesis and Characterization of Derivatives

Chemical Structure and Synthesis The paper by (Ghelani & Naliapara, 2016) details the synthesis of 1,4-benzodiazepines from 2-amino-4′-flouro-benzophenone, leading to various 1,3-disubstituted 1,4-benzodiazepines. This highlights the compound's structural adaptability and significance in chemical synthesis.

Synthesis in Heterocyclic Chemistry

Ring Rearrangements and Reactivity The study by (Salah, Ahmed, & Hassan, 2017) investigates the ring rearrangements of 4-phenyl-1 H -[1,5]benzodiazepin-2(3 H )-one. The research focuses on creating diverse heterocyclic substituted benzodiazepines, demonstrating the compound's utility in advanced organic synthesis and the formation of heterocyclic compounds.

Synthesis for Antibacterial Activities

Creation of New Derivatives for Antibacterial Testing Research by (Desai, Shah, Bhavsar, & Saxena, 2008) synthesized several derivatives of 4-phenyl-1H-1,5-benzodiazepin-2-one and evaluated their antibacterial activity against various bacteria. This indicates the compound's potential as a basis for developing new antibacterial agents.

Synthesis for Antitumor Activity

Antitumor Activity Evaluation A paper by (Yurttaş, Tay, & Demirayak, 2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives as potential antitumor agents. This research demonstrates the compound's application in developing treatments for cancer.

Synthesis in Neurodegenerative Disease Research

Gamma-Secretase Inhibitors for Alzheimer's Disease (Churcher et al., 2003) explored the design and synthesis of benzodiazepine gamma-secretase inhibitors, potentially applicable in Alzheimer's disease treatment. This indicates the compound's relevance in neurodegenerative disease research.

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-(2-oxo-4-phenyl-3H-1,5-benzodiazepin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClFN3O2/c24-17-12-16(10-11-18(17)25)26-22(29)14-28-21-9-5-4-8-19(21)27-20(13-23(28)30)15-6-2-1-3-7-15/h1-12H,13-14H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJSWZRXJABHXJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NC2=CC=CC=C2N(C1=O)CC(=O)NC3=CC(=C(C=C3)F)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-fluorophenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide

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